Cas no 1003751-09-4 (1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one)

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one is a pyrazole derivative with notable applications in organic synthesis and pharmaceutical research. Its structural features, including the dimethylphenyl and phenyl substituents, contribute to its stability and reactivity, making it a valuable intermediate in heterocyclic chemistry. The compound exhibits potential as a precursor for biologically active molecules due to its pyrazole core, which is frequently explored in medicinal chemistry. Its well-defined molecular structure allows for precise modifications, facilitating the development of targeted compounds. This product is characterized by high purity and consistent performance, ensuring reliability in research and industrial applications.
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one structure
1003751-09-4 structure
Product name:1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
CAS No:1003751-09-4
MF:C17H16N2O
MW:264.32174
MDL:MFCD13623268
CID:1074337
PubChem ID:8080981

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
    • 1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one
    • AC1OZJ1S
    • RP07926
    • s11152
    • 2-(2,4-Dimethylphenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
    • CS-0439666
    • 100375-10-8
    • AKOS008957051
    • 2-(2,4-dimethylphenyl)-5-phenyl-4H-pyrazol-3-one
    • DTXSID50429065
    • AB90226
    • 1003751-09-4
    • J-502912
    • MDL: MFCD13623268
    • Inchi: InChI=1S/C17H16N2O/c1-12-8-9-16(13(2)10-12)19-17(20)11-15(18-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
    • InChI Key: WRZVVRSAOFCMJO-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)N2C(=O)CC(=N2)C3=CC=CC=C3)C

Computed Properties

  • Exact Mass: 264.126263138g/mol
  • Monoisotopic Mass: 264.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 32.7Ų

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A049005821-250mg
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one
1003751-09-4 95%
250mg
$1923.60 2023-09-04
Chemenu
CM362763-1g
1-(2,4-dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
1003751-09-4 95%+
1g
$764 2023-02-19
Advanced ChemBlocks
M23983-25MG
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
1003751-09-4 95%
25mg
$360 2024-05-21
Advanced ChemBlocks
M23983-100MG
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
1003751-09-4 95%
100mg
$870 2024-05-21
Advanced ChemBlocks
M23983-1G
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
1003751-09-4 95%
1g
$3625 2024-05-21
Advanced ChemBlocks
M23983-250MG
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one
1003751-09-4 95%
250mg
$1395 2024-05-21
Alichem
A049005821-1g
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one
1003751-09-4 95%
1g
$4717.40 2023-09-04
Alichem
A049005821-100mg
1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazol-5(4H)-one
1003751-09-4 95%
100mg
$1179.35 2023-09-04

Additional information on 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one: A Comprehensive Overview

1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, identified by the CAS registry number 1003751-09-4, is a structurally complex organic compound with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrazoloquinazoline derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule consists of a pyrazole ring fused with a ketone group, substituted with two aromatic groups: a 2,4-dimethylphenyl group and a phenyl group. This unique combination of functional groups and substituents contributes to its intriguing chemical properties and biological functions.

The synthesis of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one involves a series of carefully designed organic reactions. Researchers have employed various strategies, including condensation reactions, cyclization processes, and substitution reactions, to achieve the desired product. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity while minimizing the use of hazardous reagents. For instance, microwave-assisted synthesis has been explored as an efficient method for constructing the pyrazole ring system, leveraging the ability of microwaves to accelerate reaction rates and improve selectivity.

The chemical structure of this compound plays a pivotal role in its biological activity. The pyrazole ring is known for its ability to interact with various biological targets, such as protein kinases and enzymes. The presence of electron-donating groups like the methyl substituents on the 2,4-dimethylphenyl moiety enhances the compound's lipophilicity, which is crucial for its absorption and distribution within biological systems. Additionally, the phenyl group at position 3 introduces steric effects that can influence binding affinity to specific receptors or enzymes.

Recent research has highlighted the potential of 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one as a promising candidate in drug discovery efforts. Studies conducted in vitro have demonstrated its inhibitory effects on several key enzymes associated with inflammatory diseases and cancer. For example, this compound has shown potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are central mediators of inflammation. Furthermore, preclinical studies suggest that it may possess anti-proliferative properties against certain cancer cell lines, making it a potential lead compound for anti-cancer drug development.

In addition to its pharmacological applications, 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one has also been investigated for its role in materials science. Its aromaticity and conjugated system make it a suitable candidate for applications in organic electronics. Researchers have explored its use as an electron transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to facilitate charge transport while maintaining stability under operational conditions has positioned it as a valuable component in next-generation electronic devices.

The structural flexibility of this compound also lends itself to further functionalization and modification. Scientists are actively exploring strategies to introduce additional functional groups or modify existing substituents to enhance its bioavailability or target specificity. For instance, the introduction of hydroxyl or amino groups could improve solubility and facilitate drug delivery mechanisms. Such modifications are expected to expand the scope of applications for this compound in both therapeutic and non-therapeutic contexts.

In conclusion, 1-(2,4-Dimethylphenyl)-3-phenyl-1H-pyrazole-5(4H)-one, with its unique chemical structure and versatile properties, represents a valuable molecule with wide-ranging potential across multiple disciplines. From drug discovery to materials science, this compound continues to be a focal point for researchers seeking innovative solutions in chemistry and beyond.

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